molecular formula C16H8Br2N2OS B3838237 (2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B3838237
M. Wt: 436.1 g/mol
InChI Key: AYXBTJYCGKLNKY-YRNVUSSQSA-N
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Description

(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of furan, thiazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of furan and phenylthiazole derivatives, followed by a Knoevenagel condensation reaction to introduce the nitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and thiazole rings may facilitate binding to biological macromolecules, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of furan, thiazole, and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2OS/c17-12-3-1-10(2-4-12)14-9-22-16(20-14)11(8-19)7-13-5-6-15(18)21-13/h1-7,9H/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXBTJYCGKLNKY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=CC=C(O3)Br)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 6
(2E)-3-(5-bromofuran-2-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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